2-(benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one
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Overview
Description
2-(benzyloxy)-1-{2-oxa-3-azabicyclo[222]oct-5-en-3-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 2-(benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one involves multiple steps, starting from simpler precursors. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process typically requires precise control of reaction conditions to ensure the correct stereochemistry of the final product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor to bioactive alkaloids. Additionally, its unique structure makes it a useful tool in the development of new synthetic methodologies and the study of reaction mechanisms .
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity. The unique combination of the benzyloxy and oxa-azabicyclo moieties in this compound distinguishes it from other related compounds and contributes to its specific chemical and biological properties .
Properties
CAS No. |
2416228-75-4 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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